molecular formula C8H11NO2S B6168477 4-(1,3-thiazol-2-yl)oxan-4-ol CAS No. 161385-93-9

4-(1,3-thiazol-2-yl)oxan-4-ol

Cat. No. B6168477
CAS RN: 161385-93-9
M. Wt: 185.2
InChI Key:
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on their specific structure and the biological target. For example, some thiazole compounds have been found to have potent antioxidant activity .

Safety and Hazards

The safety and hazards of thiazole compounds can vary depending on their specific structure. Some thiazole compounds can be hazardous and should be handled with care .

Future Directions

Thiazole compounds continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may involve the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-thiazol-2-yl)oxan-4-ol involves the reaction of 2-aminothiazole with epichlorohydrin followed by ring opening with sodium hydroxide to form the desired product.", "Starting Materials": [ "2-aminothiazole", "Epichlorohydrin", "Sodium hydroxide", "Water", "Organic solvent (e.g. dichloromethane)" ], "Reaction": [ "Add 2-aminothiazole to a mixture of epichlorohydrin and an organic solvent.", "Heat the mixture to reflux for several hours.", "Allow the mixture to cool and then add sodium hydroxide and water.", "Stir the mixture for several hours to allow for ring opening.", "Extract the product with an organic solvent and dry over anhydrous magnesium sulfate.", "Purify the product by column chromatography or recrystallization." ] }

CAS RN

161385-93-9

Product Name

4-(1,3-thiazol-2-yl)oxan-4-ol

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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